

Application Notes and Protocols for In Vivo Studies with Deoxygerfelin

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Compound of Interest		
Compound Name:	Deoxygerfelin	
Cat. No.:	B1262294	Get Quote

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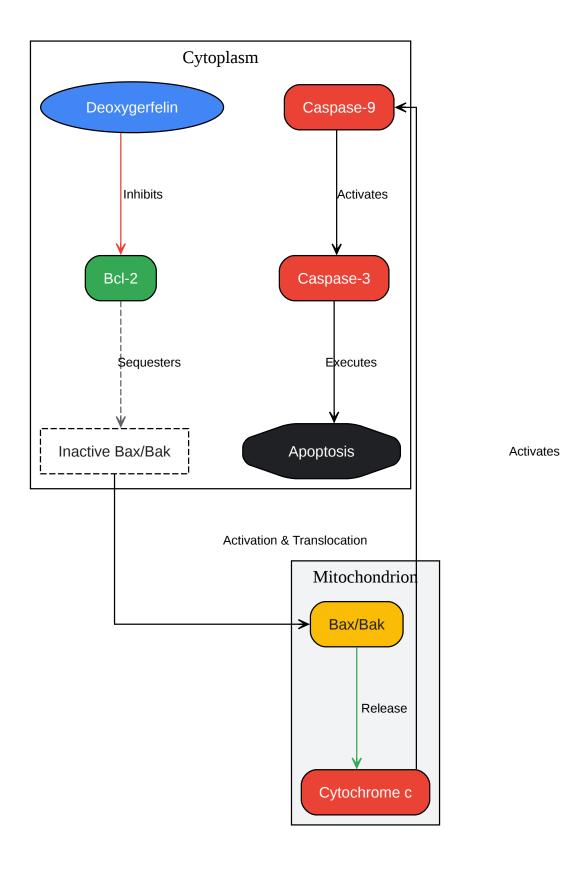
Introduction

Deoxygerfelin is a novel, potent, and selective small molecule inhibitor of the pro-survival protein B-cell lymphoma 2 (Bcl-2). By binding to the BH3 homology domain of Bcl-2, **Deoxygerfelin** disrupts the interaction between Bcl-2 and pro-apoptotic proteins such as Bax and Bak. This disruption leads to the release of pro-apoptotic factors, triggering the intrinsic apoptotic pathway in cancer cells. These application notes provide a comprehensive overview and detailed protocols for utilizing **Deoxygerfelin** in preclinical in vivo animal studies to evaluate its anti-tumor efficacy and pharmacokinetic/pharmacodynamic profile.

Mechanism of Action: Bcl-2 Inhibition

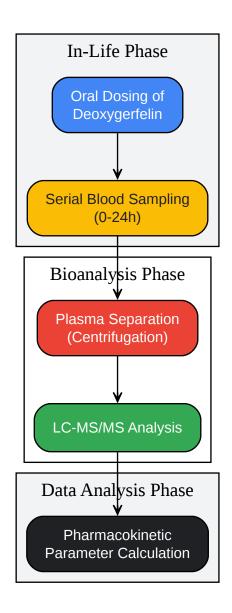
Deoxygerfelin mimics the action of BH3-only proteins, which are natural antagonists of Bcl-2. In cancer cells, the overexpression of Bcl-2 sequesters pro-apoptotic proteins, preventing programmed cell death. **Deoxygerfelin** competitively binds to the BH3 groove of Bcl-2, liberating Bax and Bak. The freed Bax and Bak can then oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This event results in the release of cytochrome c and other mitochondrial proteins into the cytoplasm, activating the caspase cascade and culminating in apoptosis.











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